Aerocavin

Antibiotic Discovery Natural Product Screening Gram-negative Activity

Researchers studying C. violaceum secondary metabolism often lack a single standard with confirmed dual Gram-positive and Gram-negative activity. Aerocavin (CAS 113702-00-4) fills this gap as a structurally unique 14-membered macrolide antibiotic. • Unique scaffold with pendant acetic acid group enables SAR differentiation from clinical macrolides. • Critical reference standard for biosynthetic gene cluster analysis and metabolic trade-off studies. • Preferred broad-spectrum tool compound over narrow-spectrum aerocyanidin or violacein. Supplied with rigorous quality control for reproducible in vitro assays; global shipping available.

Molecular Formula C27H44O6
Molecular Weight 464.6 g/mol
CAS No. 113702-00-4
Cat. No. B040010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAerocavin
CAS113702-00-4
Synonyms12-hydroxy-14-(2-hydroxyundecyl)-10-methyl-2-oxooxacyclotetradeca-3,6,9-triene-4-acetic acid
aerocavin
Molecular FormulaC27H44O6
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CC1CC(CC(=CCC=CCC(=CC(=O)O1)CC(=O)O)C)O)O
InChIInChI=1S/C27H44O6/c1-3-4-5-6-7-8-12-15-23(28)19-25-20-24(29)16-21(2)13-10-9-11-14-22(17-26(30)31)18-27(32)33-25/h9,11,13,18,23-25,28-29H,3-8,10,12,14-17,19-20H2,1-2H3,(H,30,31)/b11-9-,21-13-,22-18+/t23-,24-,25+/m1/s1
InChIKeyOJPUZRWFAWDJHP-DSACNGRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aerocavin: Investigational Macrolide


Aerocavin (CAS 113702-00-4) is a naturally occurring macrolide antibiotic belonging to the class of organic compounds known as macrolides and analogues, characterized by a lactone ring of at least twelve members . It was first isolated from fermentation broths of a non-pigmented strain of the Gram-negative bacterium Chromobacterium violaceum [1]. Its molecular formula is C27H44O6, with a molecular weight of 464.64 g/mol . The structure, which includes a 14-membered lactone ring with a pendant acetic acid side chain and a 2-hydroxyundecyl substituent, was elucidated through spectroscopic properties and X-ray diffraction analysis [1].

Why Aerocavin Cannot Be Substituted


Unlike broad-spectrum clinical macrolides (e.g., erythromycin) or other antibiotics from the same producing organism (e.g., violacein), Aerocavin possesses a unique dual Gram-positive and Gram-negative activity profile combined with a distinct chemical scaffold [1]. While standard macrolides primarily target Gram-positive pathogens, and violacein exhibits potent but narrower activity, Aerocavin's 14-membered lactone core with a specific acetic acid and hydroxyundecyl substitution pattern differentiates it pharmacologically [2]. This structural uniqueness implies that it cannot be considered a functional equivalent to other in-class compounds. The following quantitative evidence details these critical performance distinctions for scientific selection.

Aerocavin Comparative Performance


Antibacterial Spectrum vs. Aerocyanidin

Within the secondary metabolome of Chromobacterium violaceum, Aerocavin exhibits a distinct antibacterial spectrum compared to its co-produced analog Aerocyanidin. While both are active against Gram-positive bacteria, Aerocavin demonstrates in vitro activity against both Gram-positive and Gram-negative organisms, whereas Aerocyanidin's reported activity is primarily directed against Gram-positive species [1]. This difference is fundamental for selecting the appropriate compound for broad-spectrum vs. narrow-spectrum research applications.

Antibiotic Discovery Natural Product Screening Gram-negative Activity

Gram-Negative Activity vs. Violacein

Violacein, the best-known antibiotic from C. violaceum, is a purple pigment with documented activity against Gram-positive bacteria (e.g., S. aureus MIC = 3.9 µg/mL) and some protozoa, but its activity against Gram-negative bacteria is more limited [1]. In contrast, Aerocavin is reported to exhibit in vitro activity against both Gram-positive and Gram-negative bacteria [2]. While direct head-to-head MIC data is not available in the literature, this class-level inference indicates that Aerocavin addresses a broader bacterial panel than violacein, making it a distinct research entity for studies on Gram-negative infections.

Antibiotic Discovery Quorum Sensing Gram-negative Pathogens

Macrolide Alternative vs. Aztreonam

C. violaceum also produces a monobactam antibiotic, aztreonam, which is a clinically used agent with a narrow spectrum strictly limited to aerobic Gram-negative bacteria [1]. Aerocavin, a macrolide, offers a distinct chemical scaffold and a dual Gram-positive/Gram-negative activity profile [2]. This represents a class-level differentiation: researchers interested in a non-beta-lactam, broad-spectrum natural product from C. violaceum would select Aerocavin, whereas those focused solely on potent Gram-negative activity (e.g., against P. aeruginosa) might choose aztreonam.

Antibiotic Discovery Monobactam Alternative Gram-negative Activity

Macrolide Scaffold Differentiation

Aerocavin's chemical structure is a differentiating factor in itself. It is a 14-membered macrolide with a pendant acetic acid side chain, distinguishing it from common macrolides like erythromycin (which lacks this acidic substituent) [1]. This structural feature may influence its physicochemical properties, such as its LogP of 5.89 (predicted), which suggests higher lipophilicity compared to more polar macrolides . While this is not a direct biological performance comparator, it provides a procurement-relevant reason for selecting Aerocavin over other macrolides when investigating structure-activity relationships (SAR) or seeking novel starting points for medicinal chemistry.

Medicinal Chemistry Natural Product Structure Scaffold Differentiation

Aerocavin Research Applications


Natural Product Discovery

Aerocavin serves as a key reference standard for the identification and quantification of secondary metabolites in C. violaceum fermentation extracts. Its distinct dual Gram-positive and Gram-negative activity profile, relative to other co-produced antibiotics like aerocyanidin and violacein, makes it a critical analyte for studying the regulation of biosynthetic gene clusters and the metabolic trade-offs in this organism [1].

Broad-Spectrum Antibiotic Tool

For microbiologists and pharmacologists seeking a natural product with inherent activity against both Gram-positive and Gram-negative bacteria, Aerocavin is a preferred tool compound over the more narrowly active aerocyanidin (Gram-positive only) or violacein (potent but limited spectrum) from the same source [REFS-1, REFS-2]. Its use in in vitro assays can help define baseline activity for novel broad-spectrum agents.

Macrolide SAR Studies

The unique 14-membered lactone scaffold of Aerocavin, featuring a pendant acetic acid group, provides a differentiated chemical starting point for SAR investigations [3]. Researchers exploring modifications to improve pharmacokinetic properties or overcome resistance in clinical macrolides can utilize Aerocavin as a structurally distinct comparator to erythromycin and its analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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